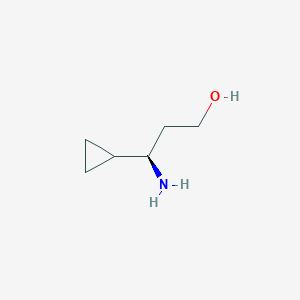

(R)-3-Amino-3-cyclopropylpropan-1-ol

Description

Overview of Chiral Amino Alcohols as Versatile Building Blocks and Ligands

Chiral amino alcohols are organic compounds containing both an amine and an alcohol functional group, with at least one stereocenter. This bifunctionality, combined with their inherent chirality, makes them invaluable tools in the hands of synthetic chemists. nih.govmdpi.com They serve dual roles as:

Chiral Building Blocks: These molecules can be incorporated into larger, more complex molecules, imparting their chirality to the final product. This is of paramount importance in the synthesis of pharmaceuticals, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful.

Chiral Ligands: The amino and hydroxyl groups can coordinate to metal centers, forming chiral catalysts. These catalysts are instrumental in asymmetric synthesis, enabling the selective production of one enantiomer of a desired product from achiral or racemic starting materials. snnu.edu.cnmdpi.com The steric and electronic properties of the chiral amino alcohol ligand create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction.

The versatility of chiral amino alcohols has led to their widespread use in the synthesis of natural products, agrochemicals, and other high-value chemical entities. nbinno.com

Rationale for Research Focus on (R)-3-Amino-3-cyclopropylpropan-1-ol: Structure and Stereochemistry

(R)-3-Amino-3-cyclopropylpropan-1-ol is a fascinating molecule due to the unique combination of its structural features: a chiral secondary amine, a primary alcohol, and a cyclopropyl (B3062369) group. Each of these components contributes to its distinct properties and potential applications.

The cyclopropyl group is of particular interest. It is a small, strained ring system that imparts conformational rigidity to the molecule. nih.govresearchgate.net In the context of drug design and synthesis, incorporating cyclopropane (B1198618) rings can lead to improved metabolic stability and binding affinity to biological targets. nih.gov For example, cyclopropane-containing amino acids are used to create conformationally restricted peptidomimetics, which are molecules that mimic the structure of peptides. nih.gov

The (R)-stereochemistry at the carbon atom bearing the amino and cyclopropyl groups is crucial. The specific three-dimensional arrangement of these groups dictates how the molecule will interact with other chiral molecules, be it a biological receptor or a substrate in a catalytic reaction. The ability to synthesize and utilize a single enantiomer, such as the (R)-isomer, is a cornerstone of modern asymmetric synthesis.

| Property | Description |

| Molecular Formula | C6H13NO |

| IUPAC Name | (R)-3-Amino-3-cyclopropylpropan-1-ol |

| Chiral Center | Carbon atom bonded to the amino and cyclopropyl groups |

| Key Functional Groups | Primary alcohol (-OH), Secondary amine (-NH2), Cyclopropyl ring |

Contextualization within Modern Asymmetric Synthesis and Methodology Development

The development of new methods for asymmetric synthesis is a major focus of contemporary organic chemistry research. The goal is to create highly efficient and selective reactions that produce enantiomerically pure compounds. (R)-3-Amino-3-cyclopropylpropan-1-ol and related structures are at the forefront of this endeavor.

Research into the synthesis and applications of this chiral amino alcohol contributes to the broader field in several ways:

Development of Novel Catalysts: The unique steric and electronic properties of (R)-3-Amino-3-cyclopropylpropan-1-ol make it a promising candidate for the development of new chiral ligands for a variety of metal-catalyzed reactions.

Synthesis of Novel Bioactive Molecules: As a chiral building block, it provides access to new classes of compounds with potential applications in medicine and agriculture. The rigid cyclopropyl group can be used to fine-tune the pharmacological properties of a drug candidate.

Advancement of Synthetic Methodologies: The challenges associated with the stereoselective synthesis of molecules like (R)-3-Amino-3-cyclopropylpropan-1-ol drive the development of new and improved synthetic methods. For instance, the synthesis of trans-cyclopropyl beta-amino acid derivatives with excellent enantioselectivities has been achieved using a chiral (Salen)Ru(II) cyclopropanation catalyst. nih.gov

The following table outlines some general approaches to the synthesis of chiral cyclopropyl amino acids and related compounds, highlighting the types of reactions and the potential for high stereoselectivity.

| Synthetic Approach | Description | Potential for Stereocontrol |

| Asymmetric Cyclopropanation | The reaction of an alkene with a carbene or carbenoid in the presence of a chiral catalyst to form a cyclopropane ring. | High enantioselectivity can be achieved through the use of chiral catalysts. nih.gov |

| Resolution of Racemates | Separation of a mixture of enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent. | A classical method, though the maximum yield for the desired enantiomer is 50%. |

| Chiral Pool Synthesis | The use of naturally occurring chiral molecules as starting materials. | The stereochemistry of the final product is derived from the starting material. |

| Enzymatic Reactions | The use of enzymes to catalyze stereoselective transformations. | Can offer very high levels of enantioselectivity under mild reaction conditions. |

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(3R)-3-amino-3-cyclopropylpropan-1-ol |

InChI |

InChI=1S/C6H13NO/c7-6(3-4-8)5-1-2-5/h5-6,8H,1-4,7H2/t6-/m1/s1 |

InChI Key |

UELSFEZAVWXJFT-ZCFIWIBFSA-N |

Isomeric SMILES |

C1CC1[C@@H](CCO)N |

Canonical SMILES |

C1CC1C(CCO)N |

Origin of Product |

United States |

Synthetic Methodologies for R 3 Amino 3 Cyclopropylpropan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available precursors. For (R)-3-amino-3-cyclopropylpropan-1-ol, the primary strategic challenge is the stereoselective formation of the C-N bond at the chiral center.

A primary disconnection strategy involves the reduction of a carboxylic acid or ester functional group, leading back to the key chiral intermediate, (R)-3-amino-3-cyclopropylpropanoic acid or its corresponding ester. This simplifies the target to the synthesis of a chiral β-amino acid, a well-explored area in organic chemistry.

An alternative disconnection can be made at the C-N bond of the amino alcohol. This leads to a chiral 3-cyclopropyl-1,3-propanediol derivative and an ammonia (B1221849) equivalent. However, stereoselectively introducing the amino group while displacing a hydroxyl group often requires multi-step activation and can be complex.

A more convergent and powerful approach, particularly for biocatalysis, identifies the prochiral ketone, 1-cyclopropyl-3-hydroxypropan-1-one, as a key precursor. A stereoselective amination of this ketone would directly generate the desired chiral center and amino group in a single, highly efficient step. These primary disconnections form the basis for the specific synthetic approaches detailed below.

Asymmetric Synthesis Approaches to the Chiral Carbon Centers

The creation of the single stereocenter in (R)-3-amino-3-cyclopropylpropan-1-ol is the cornerstone of its synthesis. Methodologies to achieve this are diverse, leveraging temporary chiral scaffolds, catalytic amounts of chiral molecules, or the inherent selectivity of enzymes.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is established, the auxiliary is cleaved and can often be recovered. wikipedia.org For the synthesis of (R)-3-amino-3-cyclopropylpropan-1-ol, an auxiliary can be attached to a cyclopropylacetic acid derivative to control the introduction of the amino group.

One common strategy involves the use of Evans oxazolidinone auxiliaries. The synthesis would begin by acylating a chiral oxazolidinone, for instance (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with cyclopropylacetyl chloride. The resulting N-acyl imide can then undergo a stereoselective reaction to introduce the nitrogen functionality. This could be achieved through an asymmetric Mannich-type reaction or by generating an enolate followed by reaction with an electrophilic amine source. The stereochemistry is directed by the bulky substituent on the auxiliary, which blocks one face of the enolate from attack. Once the C-N bond is formed with the correct stereochemistry, the auxiliary is removed via hydrolysis or reduction. The resulting chiral carboxylic acid can then be reduced to the target 1,3-amino alcohol. Other notable auxiliaries applicable to this strategy include camphorsultams and pseudoephedrine amides. wikipedia.org

Table 1: Overview of Chiral Auxiliary-Mediated Strategies

| Chiral Auxiliary | Typical Reaction Type | Key Features |

|---|---|---|

| Evans Oxazolidinones | Aldol, Alkylation, Mannich | Well-defined transition states provide high diastereoselectivity. |

| Camphorsultam | Michael Addition, Cycloaddition | Offers high asymmetric induction and is often crystalline. wikipedia.org |

| Pseudoephedrine | Alkylation | Forms a rigid chelated enolate, directing alkylating agents. wikipedia.org |

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. Both organocatalytic and metal-based systems are applicable.

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. A plausible organocatalytic route to a precursor of (R)-3-amino-3-cyclopropylpropan-1-ol is the asymmetric aza-Michael reaction. nih.gov This approach would involve the conjugate addition of an amine source, such as a protected hydroxylamine (B1172632) or phthalimide, to a cyclopropyl-containing α,β-unsaturated ester (e.g., ethyl 3-cyclopropylacrylate).

The reaction can be catalyzed by a chiral Brønsted acid, such as a chiral phosphoric acid, which activates the electrophile and directs the nucleophilic attack to one face of the molecule. nih.gov Alternatively, catalysts derived from proline or diarylprolinol silyl (B83357) ethers can be employed. The resulting β-amino ester product, enriched in the desired (R)-enantiomer, can then be converted to the target amino alcohol through standard functional group manipulations, including reduction of the ester and cleavage of the protecting groups.

Transition metal complexes featuring chiral ligands are powerful catalysts for a wide range of enantioselective reactions. The synthesis of cyclopropane-containing amino acids and their derivatives has been achieved with high efficiency using this approach. rsc.org

One potential strategy is the rhodium-catalyzed asymmetric conjugate addition of cyclopropylboronic acid to a protected dehydroalanine (B155165) derivative. The chiral rhodium complex would control the formation of the C-C bond, establishing the stereocenter. Subsequent reduction of the carboxylate would yield the final product.

Another powerful method is the asymmetric hydrogenation of a suitable prochiral olefin. For instance, a protected enamine precursor, such as (Z)-N-benzyl-3-cyclopropyl-3-aminoprop-2-en-1-ol, could be hydrogenated using a chiral iridium or rhodium catalyst (e.g., with a DuPhos or BINAP-type ligand). This reaction would stereoselectively reduce the double bond to install the chiral center, yielding the protected amino alcohol. Tandem reactions where a vinylzinc intermediate adds to an aldehyde in the presence of a chiral catalyst have also been shown to produce related 1,3-amino alcohols with high enantioselectivity. nih.gov

Table 2: Selected Metal-Catalyzed Asymmetric Methods

| Reaction Type | Metal/Ligand System | Substrate Type | Key Advantage |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium or Iridium / Chiral Diphosphine | Enamine, α,β-Unsaturated Acid | High enantioselectivities (>99% ee) are often achievable. |

| Asymmetric Conjugate Addition | Rhodium / Chiral Diene | α,β-Unsaturated Ester + Boronic Acid | Allows for modular construction of the carbon skeleton. rsc.org |

Biocatalysis leverages the exceptional selectivity of enzymes to perform challenging chemical transformations under mild, environmentally friendly conditions. nih.gov For the synthesis of (R)-3-amino-3-cyclopropylpropan-1-ol, several enzymatic strategies are highly promising.

The most direct approach is the asymmetric reductive amination of a prochiral ketone. nih.gov The synthesis would begin with the precursor 1-cyclopropyl-3-hydroxypropan-1-one. This ketone can be exposed to an (R)-selective transaminase (ω-TA) enzyme. In the presence of an amine donor like isopropylamine (B41738) and the cofactor pyridoxal-5'-phosphate (PLP), the enzyme transfers the amino group to the ketone with high enantioselectivity, directly yielding (R)-3-amino-3-cyclopropylpropan-1-ol. google.com This method is highly efficient, often proceeding with near-perfect stereocontrol (>99% enantiomeric excess). google.com

Alternatively, a chemoenzymatic approach involving a kinetic resolution could be employed. A racemic mixture of 3-amino-3-cyclopropylpropan-1-ol (B3150080) would be synthesized first. Then, an enzyme such as a lipase (B570770) (e.g., Candida antarctica lipase B) is used with an acyl donor. The enzyme will selectively acylate one enantiomer (e.g., the (S)-amine) at a much faster rate than the other, leaving the desired (R)-amino alcohol unreacted. The acylated (S)-enantiomer and the unreacted (R)-enantiomer can then be easily separated.

Engineered alcohol dehydrogenases (ADHs) or other reductases could also be used for the asymmetric reduction of a corresponding imine or oxime precursor, providing another route to the chiral amine. mdpi.com

Table 3: Potential Biocatalytic Routes

| Enzyme Class | Strategy | Substrate | Expected Outcome |

|---|---|---|---|

| Transaminase (ω-TA) | Asymmetric Reductive Amination | 1-cyclopropyl-3-hydroxypropan-1-one | Direct formation of the (R)-amino alcohol with high enantiomeric excess. google.com |

| Lipase | Dynamic Kinetic Resolution | Racemic 3-amino-3-cyclopropylpropan-1-ol | Separation of enantiomers via selective acylation. |

Asymmetric Catalysis in C-C and C-N Bond Formation

Diastereoselective Synthesis through Substrate Control

Substrate-controlled diastereoselective synthesis represents a powerful strategy where the inherent chirality of the starting material or an intermediate dictates the stereochemical outcome of subsequent transformations. In the context of synthesizing (R)-3-Amino-3-cyclopropylpropan-1-ol, this approach often involves the use of a chiral precursor that directs the formation of the desired stereocenter.

One documented method involves the diastereoselective reduction of a chiral β-enamino ester. While not directly yielding the target compound, this strategy establishes the foundational stereochemistry. For instance, the reduction of a chiral endocyclic β-enamino ester using sodium cyanoborohydride can proceed with moderate diastereoselectivity. The choice of the chiral auxiliary attached to the nitrogen atom is crucial in biasing the hydride attack to favor the formation of one diastereomer over the other.

Another approach involves the diastereoselective cyclopropanation of an alkene precursor that already contains a chiral center. The existing stereocenter influences the facial selectivity of the cyclopropanating agent, leading to the preferential formation of one diastereomer of the cyclopropyl (B3062369) ring. Subsequent functional group manipulations can then lead to the desired amino alcohol.

Enantioselective Synthesis Utilizing Specific Chiral Inducers

Enantioselective synthesis introduces chirality through the use of external chiral agents, such as catalysts or auxiliaries, which are not part of the final product. This is a highly sought-after approach for the synthesis of enantiopure compounds like (R)-3-Amino-3-cyclopropylpropan-1-ol.

A notable example involves the use of chiral auxiliaries, such as (R)-phenylglycinol, in Strecker-type reactions. In a synthesis of a related chiral bicyclo[1.1.1]pentane α-amino acid, a Strecker reaction was employed where (R)-2-phenylglycinol served as a chiral auxiliary. nih.gov This auxiliary reacts with an aldehyde to form a chiral Schiff base, which then undergoes diastereoselective addition of a cyanide source. nih.gov Although this example is for a different target, the principle can be applied to the synthesis of (R)-3-Amino-3-cyclopropylpropan-1-ol by starting with a suitable cyclopropyl-containing aldehyde. The resulting diastereomeric α-aminonitriles can be separated, and subsequent hydrolysis of the nitrile and removal of the chiral auxiliary, followed by reduction of the resulting carboxylic acid, would yield the target amino alcohol.

Catalytic asymmetric methods offer a more efficient alternative. For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed for the synthesis of chiral β-amino alcohols. westlake.edu.cn This method utilizes a chiral ligand to control the stereochemical outcome of the C-C bond formation, achieving high enantioselectivity. westlake.edu.cn While a direct application to (R)-3-Amino-3-cyclopropylpropan-1-ol has not been detailed, the modularity of this approach suggests its potential applicability by employing cyclopropanecarboxaldehyde (B31225) and a suitable imine.

Development of Novel and Efficient Synthetic Pathways

The quest for more efficient and novel synthetic routes to chiral β-amino alcohols is an ongoing area of research. A radical relay chaperone strategy has been reported for the enantioselective and regioselective C-H amination of alcohols to access chiral β-amino alcohols. nih.gov This multi-catalytic approach involves the transient conversion of an alcohol to an imidate radical, which then undergoes an intramolecular hydrogen atom transfer (HAT) mediated by a chiral copper catalyst. nih.gov This strategy bypasses the need for pre-functionalized substrates and offers a direct route to this important class of compounds.

Another innovative approach involves the olefination of cyclopropanone (B1606653) surrogates followed by a telescopic aza-Michael reaction. nih.gov This method allows for the rapid construction of cyclopropane (B1198618) β-amino acid derivatives with complete diastereocontrol. nih.gov Subsequent reduction of the ester functionality would provide the desired 1,3-amino alcohol.

Enzymatic methods are also emerging as powerful tools for the synthesis of chiral amines and amino alcohols. Transaminases, for example, can be used for the asymmetric amination of ketones. While a direct enzymatic synthesis of (R)-3-Amino-3-cyclopropylpropan-1-ol is not prominently documented, the potential for developing a biocatalytic route from a corresponding hydroxy ketone precursor exists and would offer a green and highly selective alternative to traditional chemical methods.

Optimization of Reaction Conditions for Stereocontrol and Yield Enhancement

The optimization of reaction conditions is paramount to achieving high stereoselectivity and chemical yield in the synthesis of (R)-3-Amino-3-cyclopropylpropan-1-ol. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst loading, and the nature of reagents and additives.

In diastereoselective reductions, the choice of reducing agent and solvent can significantly impact the diastereomeric ratio. For example, in the reduction of β-enamino esters, switching from sodium borohydride (B1222165) to a bulkier reducing agent might enhance the facial selectivity of the hydride attack, leading to a higher diastereomeric excess. Temperature also plays a crucial role; lower temperatures generally lead to higher stereoselectivity by increasing the energy difference between the diastereomeric transition states.

For enantioselective catalytic reactions, the structure of the chiral ligand is a critical determinant of enantioselectivity. Fine-tuning the steric and electronic properties of the ligand can lead to improved enantiofacial discrimination. Catalyst loading is another important factor; while higher catalyst loading may increase reaction rates, it can also lead to decreased enantioselectivity in some cases due to the formation of less selective catalytic species.

The following table illustrates a hypothetical optimization of a key reaction step, such as an asymmetric reduction of a cyclopropyl ketone precursor, based on common practices in synthetic chemistry.

| Entry | Reducing Agent | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| 1 | BH₃·SMe₂ | (R)-CBS | THF | 25 | 85 | 80 |

| 2 | BH₃·SMe₂ | (R)-CBS | THF | 0 | 88 | 90 |

| 3 | BH₃·SMe₂ | (R)-CBS | THF | -20 | 90 | 95 |

| 4 | BH₃·SMe₂ | (R)-CBS | Toluene | -20 | 82 | 92 |

| 5 | Catecholborane | (R)-CBS | THF | -20 | 92 | 97 |

Scalability and Process Considerations for Gram-Scale Synthesis

The transition from a laboratory-scale synthesis to a gram-scale or larger production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. For the synthesis of (R)-3-Amino-3-cyclopropylpropan-1-ol, key considerations would include the availability and cost of starting materials, the safety of the reagents and reaction conditions, and the ease of purification.

For instance, a synthetic route that avoids the use of highly toxic or explosive reagents, such as diazomethane (B1218177) for cyclopropanation, would be preferred for large-scale synthesis. Similarly, chromatographic purifications, which are common in laboratory-scale synthesis, are often impractical and costly on a larger scale. Therefore, developing a process that allows for the isolation of the product through crystallization or distillation is highly desirable.

A scalable route to protected cyclopropane amino acid building blocks has been described, which could be adapted for the synthesis of the target compound. This method avoids neurotoxic oxidants and precious metal catalysts, making it more amenable to large-scale production. The process involves an intramolecular isocyanate trapping via a Hofmann rearrangement to create a bicyclic carbamate, which can then be opened to access the desired cyclopropane amino acid derivative.

Chemical Transformations and Derivatization of R 3 Amino 3 Cyclopropylpropan 1 Ol

Selective Reactions at the Amine Functionality

The primary amine in (R)-3-Amino-3-cyclopropylpropan-1-ol serves as a nucleophilic center and a site for the introduction of a wide array of nitrogen-containing functionalities.

Amidation and Sulfonamidation Reactions

The primary amine readily undergoes acylation with carboxylic acid derivatives (such as acyl chlorides or anhydrides) or direct amidation with carboxylic acids using coupling agents to form the corresponding amides. Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are typically high-yielding and are fundamental for creating peptidomimetic structures or modifying the molecule's physicochemical properties. For instance, the related compound 3-amino-1-propanol is widely used as a precursor in syntheses that involve selective N-arylation and amidation to produce medicinally important compounds. sigmaaldrich.com

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| (R)-3-Amino-3-cyclopropylpropan-1-ol | Acetyl Chloride (CH₃COCl) / Base | (R)-N-(1-Cyclopropyl-3-hydroxypropyl)acetamide | Amidation |

| (R)-3-Amino-3-cyclopropylpropan-1-ol | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) / Base | (R)-N-(1-Cyclopropyl-3-hydroxypropyl)benzenesulfonamide | Sulfonamidation |

| (R)-3-Amino-3-cyclopropylpropan-1-ol | Acetic Anhydride ((CH₃CO)₂O) | (R)-N-(1-Cyclopropyl-3-hydroxypropyl)acetamide | Amidation |

Formation of Nitrogen-Containing Heterocyclic Derivatives

The presence of both an amine and a hydroxyl group allows (R)-3-Amino-3-cyclopropylpropan-1-ol to serve as a precursor for the synthesis of various nitrogen-containing heterocycles. These transformations can occur through intramolecular or intermolecular cyclization pathways.

For example, condensation with dicarbonyl compounds can lead to the formation of heterocycles like pyrazines. profpc.com.br Reaction with aldehydes or ketones can yield oxazolidines, which are five-membered heterocyclic rings. researchgate.net Furthermore, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or halide), followed by intramolecular nucleophilic attack by the amine to form a four-membered azetidine (B1206935) ring. Such cyclizations of amino alcohols are a key strategy for producing cyclic amines. orgsyn.orgrsc.org

| Reactant(s) | General Conditions | Potential Heterocyclic Product | Reaction Type |

|---|---|---|---|

| (R)-3-Amino-3-cyclopropylpropan-1-ol + Glyoxal | Condensation | Substituted Pyrazine | Intermolecular Cyclization |

| (R)-3-Amino-3-cyclopropylpropan-1-ol + Formaldehyde | Condensation | (R)-5-(Cyclopropyl)oxazolidine derivative | Intermolecular Cyclization |

| (R)-3-(Tosylamino)-3-cyclopropylpropan-1-ol | Intramolecular cyclization (via activation of OH) | (R)-2-Cyclopropylazetidine derivative | Intramolecular Cyclization |

Amination and Alkylation Studies

Selective alkylation of the primary amine is a significant challenge due to the tendency for over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. However, methods have been developed for the selective mono-N-alkylation of 3-amino alcohols. One effective strategy involves the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN). This chelate protects and activates the amine, allowing for selective reaction with an alkyl halide to yield the mono-alkylated product in high yields after mild acidic hydrolysis. organic-chemistry.org

Another modern and atom-efficient approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents. nih.gov In this method, a catalyst, often based on ruthenium or iridium, temporarily dehydrogenates the alcohol to an aldehyde in situ. nih.govresearchgate.net The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated amine with water as the only byproduct. nih.govacs.org

| Method | Reagents/Catalyst | Key Feature | Typical Product |

|---|---|---|---|

| Chelation-Controlled Alkylation | 1. 9-BBN; 2. Base; 3. R-X; 4. H₃O⁺ | High selectivity for mono-alkylation. organic-chemistry.org | (R)-3-(Alkylamino)-3-cyclopropylpropan-1-ol |

| Borrowing Hydrogen | R-CH₂OH, Ru-based catalyst | Uses alcohols as alkylating agents; atom-efficient. nih.gov | (R)-3-(Alkylamino)-3-cyclopropylpropan-1-ol |

| Direct Alkylation | Alkyl Halide (R-X) | Risk of over-alkylation (di- and tri-alkylation). | Mixture of mono-, di-, and tri-alkylated products. |

Selective Reactions at the Hydroxyl Functionality

The primary hydroxyl group provides a site for ether and ester formation, as well as oxidation to introduce carbonyl functionalities.

Esterification and Etherification Reactions

The primary alcohol can be converted into esters through reaction with carboxylic acids under acidic conditions (Fischer esterification) or, more commonly, with acyl chlorides or anhydrides in the presence of a non-nucleophilic base. To prevent the more nucleophilic amine from reacting preferentially, it is often necessary to first protect the amine group, for example, with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.

Similarly, etherification can be achieved, for instance, via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide. Again, prior N-protection is crucial for achieving selectivity.

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| N-Boc-(R)-3-Amino-3-cyclopropylpropan-1-ol | Acetyl Chloride / Pyridine (B92270) | (R)-3-(tert-Butoxycarbonylamino)-3-cyclopropylpropyl acetate | Esterification |

| N-Boc-(R)-3-Amino-3-cyclopropylpropan-1-ol | 1. NaH; 2. Benzyl Bromide | tert-Butyl (R)-(3-(benzyloxy)-1-cyclopropylpropyl)carbamate | Etherification |

Oxidation State Transformations

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid. The choice of oxidant and reaction conditions determines the final product. Care must be taken to select a method that is chemoselective for the hydroxyl group in the presence of the amine, or the amine must be protected beforehand.

Mild oxidation using reagents such as manganese(IV) oxide (MnO₂) or a TEMPO-based catalyst system can yield the corresponding aldehyde, (R)-3-amino-3-cyclopropylpropanal, without significant over-oxidation. researchgate.netnih.gov More forceful oxidation conditions, often employing chromium-based reagents or catalytic systems with oxygen or hydrogen peroxide, can convert the primary alcohol directly to a carboxylic acid, yielding (R)-3-amino-3-cyclopropylpropanoic acid. Gold-based catalysts have also been shown to be effective for the oxidation of amino alcohols to amino acids. semanticscholar.org

| Desired Product | Typical Reagent/System | Notes |

|---|---|---|

| (R)-3-Amino-3-cyclopropylpropanal | MnO₂, PCC, or Swern Oxidation | Requires mild conditions to prevent over-oxidation to the carboxylic acid. Amine protection may be necessary. |

| (R)-3-Amino-3-cyclopropylpropanoic acid | Jones Reagent (CrO₃/H₂SO₄), KMnO₄, or Au/O₂ | Stronger oxidizing conditions are needed. The amine group may interfere or be oxidized, often requiring protection. semanticscholar.org |

Activation and Substitution Studies

The presence of both a primary hydroxyl and a primary amino group in (R)-3-amino-3-cyclopropylpropan-1-ol allows for selective activation and substitution reactions to introduce new functionalities. The relative reactivity of these groups can be controlled by judicious choice of protecting groups and reaction conditions.

The hydroxyl group can be activated for nucleophilic substitution by conversion to a better leaving group, such as a tosylate, mesylate, or halide. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would yield the corresponding O-tosylated derivative. This tosylate can then be displaced by a variety of nucleophiles to introduce new C-O, C-N, C-S, or C-C bonds.

The amino group, being nucleophilic, can undergo a range of derivatization reactions. N-acylation with acyl chlorides or anhydrides, N-alkylation with alkyl halides, and N-sulfonylation with sulfonyl chlorides are common transformations. These reactions can be used to introduce a wide variety of substituents, modifying the steric and electronic properties of the molecule. For example, the formation of an amide bond is a key transformation in the synthesis of peptidomimetics. The incorporation of cyclopropane-containing amino acids into peptides can significantly impact the secondary structure and metabolic stability of the resulting sequence. nih.gov

Selective protection strategies are crucial for achieving regioselective modifications. For example, the amino group can be protected with a tert-butoxycarbonyl (Boc) group, allowing for selective manipulation of the hydroxyl group. Conversely, protection of the hydroxyl group as a silyl (B83357) ether would enable transformations at the amino group.

| Transformation | Reagent/Conditions | Product Type | Potential Application |

| O-Tosylation | p-TsCl, Pyridine | O-Tosyl derivative | Activation for nucleophilic substitution |

| N-Boc Protection | (Boc)₂O, Base | N-Boc derivative | Amine protection for subsequent reactions |

| N-Acylation | Acyl chloride, Base | N-Acyl derivative | Synthesis of amides and peptidomimetics |

| N-Alkylation | Alkyl halide, Base | N-Alkyl derivative | Introduction of alkyl substituents |

Cyclopropyl (B3062369) Moiety Reactivity and Transformations

The cyclopropyl group is a key structural feature of (R)-3-amino-3-cyclopropylpropan-1-ol, imparting conformational rigidity and unique electronic properties. While often considered stable, the inherent ring strain of the cyclopropane (B1198618) moiety (approximately 27 kcal/mol) allows it to participate in a variety of ring-opening reactions under specific conditions. nih.gov

The opening of the cyclopropane ring can be initiated by various methods, including radical, reductive, and acid- or metal-catalyzed pathways, leading to the formation of linear, functionalized derivatives.

Radical Ring-Opening: Oxidative radical ring-opening reactions of cyclopropane derivatives are well-documented. nih.govresearchgate.net For instance, treatment with a radical initiator in the presence of a trapping agent can lead to the formation of a 1,3-difunctionalized propane (B168953) derivative. The regioselectivity of the ring opening would be influenced by the stability of the resulting radical intermediate.

Reductive Ring-Opening: Reductive cleavage of the cyclopropane ring can be achieved using dissolving metal reductions or catalytic hydrogenation under forcing conditions. This typically results in the formation of a propane or isobutyl derivative, depending on the position of bond cleavage.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile. The regioselectivity of this process is governed by the stability of the carbocation formed.

| Ring-Opening Method | Typical Reagents/Conditions | Resulting Structure | Key Feature |

| Radical | Radical initiator (e.g., AIBN), Trapping agent | 1,3-Difunctionalized propane | Formation of C-C or C-heteroatom bonds |

| Reductive | Dissolving metal (e.g., Na/NH₃) or H₂/Catalyst (high pressure/temp) | Saturated acyclic alkane | Removal of ring strain |

| Acid-Catalyzed | Strong acid (e.g., HBr), Nucleophile | Halogenated or otherwise functionalized alkane | Follows carbocation stability |

One notable example in the literature describes the opening of a cyclopropane ring in a 5-cyclopropyl-3-hydroxyisoxazole derivative with hydrobromic acid to form a 3-bromopropyl substituent. rsc.org This demonstrates the feasibility of acid-mediated ring-opening to introduce functionality.

Multi-functional Group Transformations and Cascade Reactions

The concurrent presence of the amino, hydroxyl, and cyclopropyl groups allows for the design of multi-functional group transformations and cascade reactions, enabling the rapid construction of complex molecular architectures from a simple starting material.

A potential cascade reaction could involve the initial activation of the hydroxyl group, followed by an intramolecular cyclization involving the amino group to form a cyclopropyl-substituted azetidine or pyrrolidine (B122466) ring, depending on the length and nature of the tether.

Furthermore, reactions involving both the cyclopropyl ring and one of the other functional groups are conceivable. For example, a ring-opening cyclization of an appropriately derivatized (R)-3-amino-3-cyclopropylpropan-1-ol could lead to the formation of heterocyclic structures. The ring-opening of alkylidenecyclopropyl ketones with amines to form substituted pyrroles is a known transformation that highlights the potential for such cascade processes. organic-chemistry.org Lewis acid-catalyzed cascade reactions of cyclopropyl ketones with 2-aminothiophenols have also been reported to yield complex tricyclic products. researchgate.net

Applications of R 3 Amino 3 Cyclopropylpropan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis

Stereochemical Control and Diastereoselective Induction in Downstream Transformations

The inherent chirality of (R)-3-Amino-3-cyclopropylpropan-1-ol, stemming from the stereocenter at the carbon atom bonded to the amino and cyclopropyl (B3062369) groups, renders it a valuable building block for asymmetric synthesis. The fixed spatial orientation of the substituents around this chiral center can significantly influence the stereochemical outcome of subsequent reactions, a process known as diastereoselective induction. This stereocontrol is crucial in the synthesis of complex molecules with multiple stereocenters, such as pharmaceuticals and natural products, where biological activity is often dependent on a specific stereoisomer.

The cyclopropyl group, in particular, plays a key role in directing the approach of reagents. Its rigid and sterically demanding nature can effectively shield one face of a reactive intermediate derived from (R)-3-Amino-3-cyclopropylpropan-1-ol, thereby forcing an incoming reactant to attack from the less hindered face. This facial selectivity is a fundamental principle of asymmetric synthesis and is often exploited to generate new stereocenters with a high degree of predictability.

Detailed research into the applications of (R)-3-Amino-3-cyclopropylpropan-1-ol and its derivatives in diastereoselective transformations has provided insights into the extent of this stereochemical influence. For instance, when the amino or hydroxyl group of the molecule is transformed into a reactive functional group, the adjacent chiral cyclopropyl moiety can dictate the stereochemistry of addition reactions to that group.

While comprehensive data on a wide range of downstream transformations is still an area of ongoing research, the foundational principle of using the existing stereocenter to control the formation of new ones is a well-established strategy in organic synthesis. The effectiveness of this stereochemical control is typically quantified by the diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) of the product mixture.

Further investigations are required to fully explore the potential of (R)-3-Amino-3-cyclopropylpropan-1-ol as a versatile chiral building block for a broader array of stereoselective reactions. The development of new synthetic methodologies that leverage the unique stereoelectronic properties of this compound will undoubtedly expand its utility in the construction of enantiomerically pure molecules.

Mechanistic and Theoretical Investigations of R 3 Amino 3 Cyclopropylpropan 1 Ol and Its Reactions

Elucidation of Reaction Mechanisms in Synthetic Pathways

The asymmetric synthesis of chiral β-amino alcohols, a class to which (R)-3-Amino-3-cyclopropylpropan-1-ol belongs, can be achieved through various synthetic routes. One common approach is the asymmetric reduction of β-amino ketones. The mechanism of such reductions, often employing chiral catalysts, is pivotal in establishing the desired stereochemistry.

For instance, in a related synthesis of a chiral amino alcohol, a proposed mechanism involves the formation of a six-membered ring transition state. In this model, the catalyst, substrate, and reducing agent coordinate in a way that shields one face of the carbonyl group, leading to the preferential addition of a hydride from the less hindered face. The specific stereochemical outcome is dictated by the chirality of the catalyst and the steric and electronic properties of the substituents on the substrate.

Another potential synthetic pathway involves the diastereoselective cyclopropanation of an allylic amine precursor. The mechanism of Simmons-Smith-type cyclopropanations, for example, is thought to proceed through a "butterfly" transition state where the zinc carbenoid is delivered to the double bond. The stereochemical course of this reaction can be directed by a nearby hydroxyl group, which coordinates to the zinc reagent. nih.gov In the context of synthesizing (R)-3-Amino-3-cyclopropylpropan-1-ol, a chiral auxiliary or catalyst would be necessary to control the enantioselectivity of the cyclopropanation step.

Conformational Analysis and Stereoelectronic Effects of the Amino Alcohol and Cyclopropyl (B3062369) Moieties

The three-dimensional structure and electronic properties of (R)-3-Amino-3-cyclopropylpropan-1-ol are influenced by the interplay of its constituent functional groups. The conformational preferences of the molecule will be determined by a balance of steric hindrance, intramolecular hydrogen bonding, and stereoelectronic effects.

The cyclopropane (B1198618) ring, with its unique bent bonds, can engage in electronic interactions with adjacent functionalities. The "bisected" and "perpendicular" conformations are typically considered for substituents on a cyclopropane ring. In the bisected conformation, the substituent's bond aligns with the plane of the cyclopropane ring, allowing for maximum σ-donation from the C-C bonds of the ring into an adjacent empty p-orbital or σ*-orbital. This can stabilize a developing positive charge or a low-lying antibonding orbital. The stereoelectronic properties of the cyclopropyl group are known to influence the reactivity and stability of neighboring carbocations and radicals.

The amino alcohol moiety will exhibit preferred conformations to minimize steric strain and maximize stabilizing interactions. Intramolecular hydrogen bonding between the hydroxyl group and the amino group is a key factor that can significantly influence the conformational landscape. The relative orientation of the amino and hydroxyl groups will be governed by gauche and anti arrangements along the C-C backbone, with the gauche conformation potentially being stabilized by hydrogen bonding. The conformational preferences can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, analyzing coupling constants and Nuclear Overhauser Effects (NOEs), in conjunction with computational modeling. nih.gov

Computational Chemistry Studies on Reactivity and Selectivity

Computational chemistry provides powerful tools to investigate the reactivity and selectivity of chemical reactions. For a molecule like (R)-3-Amino-3-cyclopropylpropan-1-ol, computational studies could offer insights into its synthesis and reactivity.

In the context of an asymmetric synthesis of (R)-3-Amino-3-cyclopropylpropan-1-ol, transition state modeling can be employed to predict and rationalize the observed enantioselectivity. By calculating the energies of the diastereomeric transition states leading to the (R) and (S) enantiomers, the enantiomeric excess (ee) of a reaction can be estimated.

For example, in a catalytic asymmetric reduction of a corresponding β-aminoketone, density functional theory (DFT) calculations could be used to model the interaction of the substrate with the chiral catalyst and the reducing agent. The energy difference between the two lowest-energy transition states leading to the different enantiomers would correlate with the predicted enantioselectivity. These models often reveal the specific non-covalent interactions, such as hydrogen bonds and steric repulsions, that are responsible for stereochemical control.

A hypothetical transition state model for the asymmetric reduction of a precursor to (R)-3-Amino-3-cyclopropylpropan-1-ol is depicted below.

| Transition State | Key Interactions | Predicted Outcome |

| TS-(R) | Favorable steric interactions between the catalyst and the cyclopropyl group; Hydrogen bonding stabilizing the approach of the reducing agent. | Lower energy, leading to the (R)-product. |

| TS-(S) | Unfavorable steric clash between the catalyst and the cyclopropyl group. | Higher energy, disfavoring the formation of the (S)-product. |

Computational methods can be used to explore the potential energy surface of (R)-3-Amino-3-cyclopropylpropan-1-ol to identify its stable conformers and the energy barriers between them. This analysis typically involves a systematic conformational search followed by geometry optimization and energy calculation of the identified conformers using methods like DFT. nih.gov

The relative energies of different conformers, arising from rotations around the C-C single bonds and the orientation of the cyclopropyl group, can be calculated. This allows for the determination of the most stable conformations in the gas phase or in solution (by incorporating solvent models). The analysis would likely reveal the importance of intramolecular hydrogen bonding between the -OH and -NH2 groups in stabilizing certain conformations.

Below is a hypothetical table summarizing the relative energies of different conformers of (R)-3-Amino-3-cyclopropylpropan-1-ol.

| Conformer | Dihedral Angle (HO-C-C-N) | Cyclopropyl Orientation | Relative Energy (kcal/mol) |

| 1 | gauche | Bisected | 0.00 |

| 2 | anti | Bisected | 1.5 |

| 3 | gauche | Perpendicular | 2.1 |

| 4 | anti | Perpendicular | 3.5 |

Computational chemistry can also predict the chemical reactivity and regioselectivity of (R)-3-Amino-3-cyclopropylpropan-1-ol in various reactions. For example, frontier molecular orbital (FMO) theory can be used to identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The location and energy of these orbitals can indicate the most likely sites for nucleophilic or electrophilic attack.

In reactions involving the cyclopropane ring, such as ring-opening under acidic conditions, computational models can predict the regioselectivity of the reaction. By calculating the energies of the possible carbocation intermediates formed upon protonation and ring-opening, the preferred reaction pathway can be determined. The stability of these intermediates will be influenced by the electronic effects of the amino alcohol substituent.

For instance, a calculation of the activation energies for different reaction pathways could provide the following hypothetical data:

| Reaction Pathway | Regiochemical Outcome | Calculated Activation Energy (kcal/mol) |

| Path A | Ring opening at C1-C2 | 25.3 |

| Path B | Ring opening at C1-C3 | 22.1 |

| Path C | N-alkylation | 18.5 |

| Path D | O-alkylation | 20.2 |

This data would suggest that N-alkylation is the most kinetically favorable reaction under a given set of conditions.

Analytical Methodologies for Characterization and Purity Assessment in Synthesis

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the elucidation and confirmation of the molecular structure of (R)-3-Amino-3-cyclopropylpropan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are primary tools for verifying the compound's connectivity.

¹H NMR: The proton NMR spectrum of (R)-3-Amino-3-cyclopropylpropan-1-ol would exhibit characteristic signals corresponding to the different types of protons in the molecule. The protons of the cyclopropyl (B3062369) ring would appear as a complex multiplet in the upfield region. The methine proton adjacent to the amino group and the cyclopropyl ring would also be a multiplet. The methylene (B1212753) protons of the propanol (B110389) chain would show distinct signals, likely as multiplets due to coupling with each other and the adjacent protons. The protons of the hydroxyl and amino groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide evidence for each unique carbon environment. Distinct signals would be expected for the carbons of the cyclopropyl ring, the chiral methine carbon, and the two carbons of the propanol chain. The chemical shifts of these carbons would be indicative of their local electronic environment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of (R)-3-Amino-3-cyclopropylpropan-1-ol would be expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H and N-H stretching vibrations of the hydroxyl and primary amine groups, respectively. C-H stretching vibrations of the cyclopropyl and alkyl groups would appear around 3000-2850 cm⁻¹. A C-O stretching vibration would be observed in the 1260-1000 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed. Fragmentation would likely involve the loss of small neutral molecules such as water (H₂O) or ammonia (B1221849) (NH₃), as well as cleavage of the carbon-carbon bonds. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.

| Spectroscopic Technique | Expected Observations for (R)-3-Amino-3-cyclopropylpropan-1-ol |

| ¹H NMR | Complex multiplets for cyclopropyl protons, methine proton, and methylene protons. Broad singlets for OH and NH₂ protons. |

| ¹³C NMR | Distinct signals for cyclopropyl, methine, and propanol carbons. |

| IR Spectroscopy | Broad band at 3400-3200 cm⁻¹ (O-H, N-H stretch), ~3000-2850 cm⁻¹ (C-H stretch), 1260-1000 cm⁻¹ (C-O stretch). |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns (e.g., loss of H₂O, NH₃). |

Chromatographic Methods for Purity and Impurity Profiling (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of (R)-3-Amino-3-cyclopropylpropan-1-ol and identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable C18 or C8 column is a common method for purity determination. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector, although a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) could be used for this compound which lacks a strong chromophore. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC can also be used for purity analysis, particularly for volatile impurities. Due to the polar nature of the amino and hydroxyl groups, derivatization of the compound, for instance by silylation, may be necessary to improve its volatility and chromatographic performance. A capillary column with a non-polar or medium-polarity stationary phase would be used, and detection would typically be by flame ionization (FID).

| Chromatographic Method | Typical Conditions for Purity Assessment |

| HPLC | Column: C18 or C8; Mobile Phase: Water/Acetonitrile or Methanol gradient with an additive; Detector: UV, CAD, or ELSD. |

| GC | Column: Capillary with non-polar/medium-polarity phase; Technique: Often requires derivatization; Detector: FID. |

Chiral Purity Determination Methods (e.g., Chiral HPLC, Chiral GC, Polarimetry, NMR with Chiral Shift Reagents)

Determining the enantiomeric purity of (R)-3-Amino-3-cyclopropylpropan-1-ol is critical.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and accurate method for determining enantiomeric excess. It involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs are often effective for the separation of chiral amines and alcohols. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol. The ratio of the two enantiomers is determined by comparing their peak areas.

Chiral Gas Chromatography (Chiral GC): Similar to chiral HPLC, this method uses a capillary column coated with a chiral stationary phase. Derivatization of the analyte is usually required to increase its volatility.

Polarimetry: This classical technique measures the rotation of plane-polarized light by a solution of the chiral compound. The (R)-enantiomer will rotate the light in a specific direction with a specific magnitude, which is reported as the specific rotation [α]D. While useful for confirming the presence of a single enantiomer, it is less accurate for precise determination of high enantiomeric excess compared to chromatographic methods.

NMR with Chiral Shift Reagents: In this method, a chiral lanthanide shift reagent is added to the NMR sample. This reagent forms diastereomeric complexes with the enantiomers, causing their corresponding signals in the NMR spectrum to have different chemical shifts. The ratio of the enantiomers can then be determined by integrating the separated signals.

| Method | Principle and Application for Chiral Purity |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase for accurate quantification of enantiomeric excess. |

| Chiral GC | Separation of derivatized enantiomers on a chiral capillary column. |

| Polarimetry | Measurement of the optical rotation to confirm the bulk enantiomeric composition. |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes to induce chemical shift differences between enantiomers for quantification. |

X-ray Crystallographic Analysis of Derivatives for Absolute Configuration Assignment

While X-ray crystallography of the parent compound may be challenging if it is a liquid or difficult to crystallize, the absolute configuration of (R)-3-Amino-3-cyclopropylpropan-1-ol can be unequivocally determined by forming a crystalline derivative. This is typically achieved by reacting the compound with a chiral acid or another suitable reagent to form a salt or a covalent derivative that crystallizes well.

The resulting crystal is then analyzed by single-crystal X-ray diffraction. The diffraction data allows for the determination of the three-dimensional arrangement of atoms in the crystal lattice. By using anomalous dispersion effects, the absolute configuration of the chiral centers can be determined, confirming that the compound is indeed the (R)-enantiomer. This method provides the most definitive proof of stereochemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.